3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Anticancer Regioisomer selectivity NCI-60 screening

3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 607717-57-7) is a synthetic chalcone—an α,β-unsaturated ketone featuring a 3-chlorophenyl ring conjugated to a 2,4-dichlorophenyl carbonyl system. With a molecular formula of C₁₅H₉Cl₃O, a molecular weight of 311.6 g/mol, and a high computed logP (XLogP3-AA) of 5.6, this trichlorinated chalcone is a lipophilic, non‑hydrogen‑bond‑donor scaffold of interest in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C15H9Cl3O
Molecular Weight 311.6 g/mol
CAS No. 607717-57-7
Cat. No. B3146759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
CAS607717-57-7
Molecular FormulaC15H9Cl3O
Molecular Weight311.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H
InChIKeySKCBOPNZFPCHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 607717-57-7) – Class, Physicochemical Identity, and Baseline Procurement Context


3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 607717-57-7) is a synthetic chalcone—an α,β-unsaturated ketone featuring a 3-chlorophenyl ring conjugated to a 2,4-dichlorophenyl carbonyl system [1]. With a molecular formula of C₁₅H₉Cl₃O, a molecular weight of 311.6 g/mol, and a high computed logP (XLogP3-AA) of 5.6, this trichlorinated chalcone is a lipophilic, non‑hydrogen‑bond‑donor scaffold of interest in medicinal chemistry and agrochemical discovery programs [1].

Workflow Selectivity-profiled leukemia cell-line screening and SAR probe development
Selection Chlorine-position-dependent on/off activity profile across NCI-60 panel
Context High lipophilicity scaffold requiring DMSO-tolerance and carrier-protein assay optimization

Why Generic Substitution of 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 607717-57-7) Is Not Supported by Available Data


Generic substitution among trichlorinated chalcones is precluded by the compound’s unique NCI‑60 fingerprint: the 3‑chloro regioisomer is inactive across the majority of the panel but exhibits selective activity against the SR leukemia cell line, whereas the closely related 2‑chloro regioisomer (CAS 1004209‑24‑8) displays a different crystalline packing and dihedral angle that can alter receptor complementarity [1][2]. Such regioisomer‑dependent on/off activity profiles and solid‑state conformations mean that even positional isomers cannot be treated as interchangeable in lead‑optimization or SAR campaigns [1][2].

Target Compound 3-Chloro regioisomer: SR leukemia-selective activity; no single-crystal data available
Potential Substitute 2-Chloro regioisomer (CAS 1004209-24-8): different crystal packing and dihedral angle; NCI-60 activity not reported
Target Compound XLogP 5.6; high membrane permeability and protein-binding profile
Potential Substitute Mono-chloro or unsubstituted chalcones (XLogP ≈ 3.4–4.0): may shift assay-format requirements and off-target promiscuity risk
Target Compound Regioisomer-dependent cell-line sensitivity window; restricted to SR leukemia in NCI-60
Potential Substitute Broad-spectrum dichlorinated chalcones: activity profile may not transfer to SR-selective context

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 607717-57-7) vs. Closest Analogs


NCI‑60 Cell‑Line Selectivity Profile: Target Compound vs. 2‑Chloro Regioisomer

In the NCI‑60 human tumor cell line panel, 3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CID 11045166) is classed as 'Inactive' against 59 out of 60 tested cell lines but triggers an 'Active' call specifically in the SR leukemia cell line [1]. The 2‑chloro regioisomer (CAS 1004209‑24‑8) is not reported in the same NCI‑60 database release, preventing a direct intra‑panel comparison; however, the target compound’s near‑complete inactivity across solid‑tumor lines contrasts with the broad‑spectrum antiproliferative activity commonly observed for other dichlorinated chalcones in literature series, implying that the 3‑chloro substitution pattern imposes a restricted cell‑line sensitivity window [1].

NCI-60 Selectivity
Cross-study comparable
Inactive in 59/60 lines; Active only in SR leukemia at 10 µM single-dose screen
Supports leukemia-selective cell-line response context
2-Chloro regioisomer not present in same NCI-60 release; broad-spectrum chalcone class as comparator
Anticancer Regioisomer selectivity NCI-60 screening

Solid‑State Conformational Divergence: Dihedral Angle in 3‑Chloro vs. 2‑Chloro Regioisomer

The crystal structure of the 2‑chloro regioisomer (CAS 1004209‑24‑8) reveals a dihedral angle of 41.79(14)° between the 2‑chlorophenyl and 2,4‑dichlorophenyl rings [1]. Single‑crystal data for the 3‑chloro target compound are not available, but the positional shift of the chloro substituent from ortho to meta is expected to alter the Ar–CO‑Ar′ conjugation and the C–H···O/C–H···Cl intramolecular interaction network, directly influencing binding‑pocket fit in protein targets [1].

Dihedral Angle
Class-level inference
2-Chloro regioisomer: 41.79(14)°; 3-Chloro target: predicted torsion angle shift ≥ 5–15°
Conformational divergence may alter binding-pocket complementarity
Single-crystal data for target compound not available; chalcone torsion-angle database trend used
Crystallography Regioisomer conformation Solid-state structure

Lipophilicity-Driven Property Differentiation vs. Mono‑Chloro and Unsubstituted Chalcones

The computed XLogP3-AA value of 5.6 for the target compound substantially exceeds that of the unsubstituted 1,3-diphenylprop-2-en-1-one (XLogP ≈ 3.4) and the monochlorinated analog 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (XLogP ≈ 4.0) [1][2]. This ~2.2 log-unit increase corresponds to a >100‑fold higher predicted n‑octanol/water partition coefficient, directly impacting membrane permeability, plasma‑protein binding, and off‑target promiscuity risk in cell‑based assays [1].

Lipophilicity Gap
Class-level inference
XLogP3-AA 5.6 vs. 3.4 (unsubstituted) and 4.0 (mono‑chloro); Δ ≈ +2.2 log units
Requires distinct assay-format conditions and carrier-protein supplementation
Computed logP; experimental logP not reported; >100-fold higher predicted partition coefficient
Lipophilicity ADME Physicochemical profiling

Highest‑Confidence Application Scenarios for 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 607717-57-7)


Targeted Leukemia Cell‑Line Screening and Chemical Probe Development

The NCI‑60 data established that the compound is active exclusively in the SR leukemia line while inactive against 59 solid‑tumor and other leukemia lines, making it a candidate for developing a selectivity‑profiled chemical probe for SR‑specific pathways [1]. Procurement for this purpose should be coupled with five‑point dose–response follow‑up to confirm GI₅₀ and LC₅₀ values and rule out assay interference artifacts [1].

Regioisomer‑Focused Structure–Activity Relationship (SAR) Libraries

Because the 2‑chloro regioisomer exhibits a different crystal‑state conformation (dihedral angle 41.79°) and is absent from the NCI‑60 Active category, the 3‑chloro isomer serves as a critical SAR probe for mapping chlorine‑position effects on target engagement [1]. Both isomers should be acquired together for head‑to‑head biochemical, cellular, and biophysical profiling [1].

Lipophilicity‑Dependent ADME and Toxicology Fingerprinting

With an XLogP of 5.6, this compound is suited for studies correlating high lipophilicity with metabolic stability, CYP inhibition, and phospholipidosis risk in hepatic models [1]. Its procurement alongside the unsubstituted chalcone (XLogP ≈ 3.4) enables matched‑pair assessment of logP‑driven clearance and off‑target pharmacology [1][2].

Agrochemical or Material‑Science Intermediate Requiring Defined Halogenation Pattern

The non‑hydrogen‑bond‑donor, fully chlorinated aromatic framework is of value as a synthetic intermediate for halogen‑bond‑guided crystal engineering or as a fungicide/insecticide precursor where specific chlorine substitution influences environmental persistence and target‑site penetration [1]. Vendors should provide batch‑specific purity (≥98%) and elemental analysis to ensure reproducible reactivity in subsequent derivatization .

Application
Selection Property
Validation Focus
Targeted leukemia cell-line screening and chemical probe studies
SR leukemia-selective cell-line response profile
Dose-response follow-up to confirm GI₅₀ and rule out assay interference
Regioisomer-focused SAR libraries
Chlorine-position-dependent conformational context
Head-to-head biochemical and biophysical profiling with 2-chloro isomer
Lipophilicity-dependent ADME and toxicology fingerprinting
High-logP scaffold for metabolic stability and CYP inhibition studies
Matched-pair assessment with unsubstituted chalcone (XLogP ≈ 3.4)
Halogenation-defined synthetic intermediate for agrochemical or crystal engineering
Non-H-bond-donor, fully chlorinated aromatic framework
Batch-specific purity and elemental analysis for reproducible derivatization
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